Synthetic Precursor Role: The Alcohol as the Penultimate Intermediate in PTM1 Synthesis
In a published synthetic route, (4E,7Z)-4,7-tridecadien-1-ol is the direct precursor to the acetate pheromone PTM1. The alcohol is obtained via lithium aluminium monoethoxy hydride reduction of ethyl (4E,7Z)-4,7-tridecadienoate, and subsequent acetylation with acetic anhydride/pyridine yields the bioactive acetate [1]. This explicitly positions the alcohol as a necessary, non-substitutable intermediate if the end-product is to be the (4E,7Z)-acetate isomer.
| Evidence Dimension | Synthetic Route Position (Precursor vs. Final Bioactive Compound) |
|---|---|
| Target Compound Data | Penultimate intermediate; conversion to active acetate requires one additional acetylation step. |
| Comparator Or Baseline | (4E,7Z)-4,7-Tridecadien-1-yl acetate (PTM1) — the final bioactive pheromone component. |
| Quantified Difference | The alcohol is one chemical step removed from the bioactive acetate; it cannot function as a direct replacement for the acetate in field trapping without chemical modification. |
| Conditions | Synthetic chemistry; reduction and acetylation reactions as per Vig et al. (1985). |
Why This Matters
For laboratories synthesizing pheromone lures in-house, procuring the alcohol provides a versatile intermediate that can be acetylated on-demand, offering flexibility in formulation and avoiding the stability concerns associated with long-term storage of the acetate ester.
- [1] Vig, O.P.; Sharma, M.L.; Kumari, S.; Rani, V. Synthesis of 4E,7Z-4,7-tridecadien-1-yl acetate. Indian Journal of Chemistry, Sect. B, 1985, 24(6), 675-676. View Source
